molecular formula C11H8N4OS B1384239 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 156718-77-3

6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384239
CAS RN: 156718-77-3
M. Wt: 244.27 g/mol
InChI Key: GQGJEOSQNGTTOM-UHFFFAOYSA-N
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Description

“6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 156718-77-3 . It has a molecular weight of 244.28 . The IUPAC name for this compound is 1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Synthesis Analysis

A series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N4OS/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H, (H2,13,14,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis Methodologies

  • Regioselective Synthesis: A novel and eco-friendly procedure was developed for synthesizing derivatives of pyrazolo[3,4-d]pyrimidin-4-one, demonstrating a versatile approach to create compounds with potential biological activities (Ranganath et al., 2011).
  • Catalytic Synthesis: Research demonstrated the use of acidic cesium salt of Preyssler nanoparticles as a green, recyclable nanocatalyst for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones (Bamoharram et al., 2014).

Antimicrobial Activities

  • Broad-Spectrum Antibacterial Activity: Novel synthesized pyrazolopyrimidin-4-one derivatives exhibited broad-spectrum antibacterial activity, indicating potential use as antibacterial agents (Rahmouni et al., 2014).
  • Antifungal and Antibacterial Properties: Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one showed significant antifungal and antibacterial properties, comparable to standard antibiotics (Ismail et al., 2003).

Anticancer Properties

  • Cytotoxic Activity: Research indicated that some pyrazolopyrimidin-4-one derivatives possess cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
  • Anti-5-Lipoxygenase Agents: A study synthesized novel pyrazolopyrimidines derivatives and evaluated them as anti-5-lipoxygenase agents, finding some compounds effective in this regard, potentially useful for cancer treatment (Rahmouni et al., 2016).

Mechanism of Action

Physiological and biochemical studies showed that the primary action mechanism of a similar compound on Valsa mali may involve changing mycelial morphology and increasing cell membrane permeability .

properties

IUPAC Name

1-phenyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGJEOSQNGTTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368828
Record name F2135-0109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

156718-77-3
Record name F2135-0109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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